PNU-100766-d8

Description

Properties

IUPAC Name |

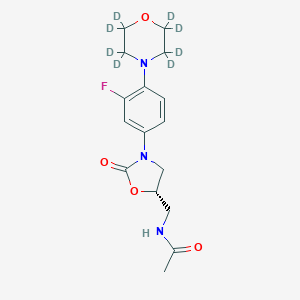

N-[[(5S)-3-[3-fluoro-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZROVQLWOKYKF-LSSZDJLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649489 | |

| Record name | N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032182-14-1 | |

| Record name | N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl-2,2,3,3,5,5,6,6-d8)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032182-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(5S)-3-{3-Fluoro-4-[(~2~H_8_)morpholin-4-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PNU-100766-d8: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Experimental Methodologies of a Deuterated Oxazolidinone Antibiotic

This technical guide provides a comprehensive overview of PNU-100766-d8, a deuterated analog of the oxazolidinone antibiotic Linezolid. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for the characterization and evaluation of this compound.

Core Chemical Identity

This compound is the deuterated form of PNU-100766, which is commercially and clinically known as Linezolid. The "-d8" designation signifies the substitution of eight hydrogen atoms with deuterium atoms on the morpholine ring of the Linezolid molecule.[1] This isotopic labeling makes this compound a valuable tool in various research applications, including as an internal standard for pharmacokinetic studies and in metabolic profiling.[2]

Chemical Structure:

The chemical name for this compound is (S)-N-((3-(3-Fluoro-4-(morpholino-d8)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide.[1]

Figure 1: Chemical Structure of this compound, indicating the deuterated morpholine ring.

Physicochemical Properties

The physicochemical properties of this compound are comparable to those of Linezolid, with a slight increase in molecular weight due to the presence of deuterium.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂D₈FN₃O₄ | [1][3] |

| Molecular Weight | 345.40 g/mol | [1][3] |

| CAS Number | 1032182-14-1 | [1][3] |

| Parent Compound (Linezolid) Melting Point | ~181 °C | |

| Parent Compound (Linezolid) Aqueous Solubility | 3.0 mg/mL |

Pharmacological Properties

This compound shares the same mechanism of action as Linezolid, a potent inhibitor of bacterial protein synthesis.

| Property | Description | Reference |

| Therapeutic Class | Oxazolidinone Antibiotic | [2][4] |

| Mechanism of Action | Inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit. This binding prevents the formation of a functional 70S initiation complex, a crucial step in bacterial translation. | [5][6][7] |

| Spectrum of Activity | Primarily active against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). | [8] |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, its synthesis would follow the established routes for Linezolid, utilizing a deuterated morpholine precursor. Several synthetic methodologies for Linezolid have been reported.[2][4][9][10]

Experimental Protocol: Melting Point Determination

This protocol outlines a general method for determining the melting point of a solid pharmaceutical compound using a capillary-based apparatus.[11][12][13][14][15]

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

This compound (or analogous solid compound)

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample requires grinding)

Procedure:

-

Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2.5-3.5 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): For an unknown compound, perform a rapid heating run to determine an approximate melting range.

-

Precise Determination: For an accurate measurement, set the initial temperature to about 20°C below the expected melting point. Heat at a slow, controlled rate (e.g., 1-2 °C per minute).[13]

-

Observation: Observe the sample through the viewing lens. Record the temperature at which the first signs of melting are observed (onset) and the temperature at which the entire sample has turned into a clear liquid (completion). This range is the melting point.

-

Replicates: Perform at least two more careful determinations to ensure consistency.

Experimental Protocol: Aqueous Solubility Determination

This protocol describes a general shake-flask method for determining the thermodynamic aqueous solubility of a compound.[16][17][18]

Objective: To determine the equilibrium concentration of the compound in an aqueous solution at a specific temperature.

Materials:

-

This compound

-

High-purity water or appropriate aqueous buffer (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial.

-

Solvent Addition: Add a known volume of the aqueous solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After incubation, allow the vial to stand to let undissolved solids settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered sample as necessary and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC.

-

Calculation: The determined concentration represents the aqueous solubility of the compound under the tested conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the MIC of an antimicrobial agent against a bacterial strain using the broth microdilution method.[19][20][21][22][23]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial isolate for testing

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Multipipettor

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to twice the highest concentration to be tested.

-

Plate Preparation: Dispense 100 µL of broth into all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the 2x concentrated antibiotic stock to the first column of wells. Using a multipipettor, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 5 µL of the prepared inoculum to each well (except for a sterility control well).

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Visualized Workflows and Pathways

Workflow for MIC Determination

References

- 1. alentris.org [alentris.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. vivanls.com [vivanls.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis method of linezolid intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 11. nano-lab.com.tr [nano-lab.com.tr]

- 12. thinksrs.com [thinksrs.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. westlab.com [westlab.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. food.dtu.dk [food.dtu.dk]

- 20. pubcompare.ai [pubcompare.ai]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. Activities of Tedizolid and Linezolid Determined by the Reference Broth Microdilution Method against 3,032 Gram-Positive Bacterial Isolates Collected in Asia-Pacific, Eastern Europe, and Latin American Countries in 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. EUCAST: MIC Determination [eucast.org]

PNU-100766-d8: A Technical Guide to its Mechanism of Action as a Bacterial Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-100766, also known as Linezolid, is a synthetically derived antibiotic belonging to the oxazolidinone class. Its deuterated isotopologue, PNU-100766-d8, serves as a crucial internal standard for pharmacokinetic and bioanalytical studies. This technical guide provides an in-depth exploration of the core mechanism of action of PNU-100766, focusing on its interaction with the bacterial ribosome to inhibit protein synthesis. The information presented herein is intended to support research, drug development, and scientific understanding of this important antimicrobial agent.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial effect of PNU-100766 (Linezolid) is achieved through the targeted inhibition of bacterial protein synthesis. Unlike many other classes of antibiotics that interfere with later stages of protein elongation, PNU-100766 acts at the very beginning of this essential cellular process.

Specifically, PNU-100766 binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC). This binding occurs at the A-site, a critical location for the docking of aminoacyl-tRNA during translation. By occupying this site, PNU-100766 physically obstructs the correct positioning of the initiator fMet-tRNA, thereby preventing the formation of a functional 70S initiation complex. This complex, composed of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA, is a prerequisite for the commencement of protein synthesis. The inability to form this initiation complex leads to a bacteriostatic effect, effectively halting the growth and proliferation of susceptible bacteria.

Recent studies have also suggested a context-specific nature to this inhibition, with a more pronounced effect when certain amino acids, such as alanine, are in the penultimate position of the nascent peptide chain. This suggests that interactions between the antibiotic, the ribosome, and the nascent peptide may contribute to the stability of the stalled complex.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inhibitory activity of PNU-100766 (Linezolid) as reported in various in vitro studies.

Table 1: In Vitro Inhibition of Bacterial Translation

| Assay Type | Bacterial Species | Parameter | Value | Reference |

| Coupled Transcription-Translation | Escherichia coli | IC50 | 1.8 µM | |

| Translation (MS2 RNA template) | Escherichia coli | IC50 | 15 µM | |

| Protein Synthesis in Whole Cells | Staphylococcus aureus | IC50 | 0.3 µg/mL | [1] |

| 50S Ribosomal Subunit Synthesis | Staphylococcus aureus | IC50 | 0.6 µg/mL | [1] |

Table 2: Inhibition of Initiation Complex Formation

| Ribosome Source | Parameter | Value | Reference |

| Escherichia coli 70S | IC50 | 110 µM | [2] |

| Staphylococcus aureus 70S | IC50 | 116 µM | [2] |

Experimental Protocols

In Vitro Translation Inhibition Assay

This protocol outlines a method to determine the IC50 value of PNU-100766 for the inhibition of bacterial protein synthesis using a cell-free transcription-translation system.

Materials:

-

E. coli S30 extract

-

DNA template (e.g., plasmid containing a reporter gene like β-galactosidase or luciferase)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

-

ATP and GTP

-

Buffer solution (containing Tris-HCl, MgCl2, KCl, DTT)

-

PNU-100766 (Linezolid) stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures containing the E. coli S30 extract, DNA template, amino acid mixture, ATP, GTP, and buffer.

-

Add varying concentrations of PNU-100766 to the reaction mixtures. Include a control with no inhibitor.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation.

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the protein precipitates by filtration through glass fiber filters.

-

Wash the filters to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each PNU-100766 concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the PNU-100766 concentration and fitting the data to a sigmoidal dose-response curve.

Ribosome Binding Assay (Filter Binding Method)

This protocol describes a competitive filter binding assay to assess the binding of PNU-100766 to the bacterial ribosome. This method typically requires a radiolabeled ligand that is known to bind to the same site to determine the binding affinity (Ki) of the unlabeled competitor (PNU-100766).

Materials:

-

Purified 70S bacterial ribosomes

-

Radiolabeled ligand (e.g., [3H]-chloramphenicol or a custom synthesized radiolabeled oxazolidinone)

-

Unlabeled PNU-100766 (Linezolid)

-

Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

-

Nitrocellulose filters

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and the radiolabeled ligand in the binding buffer.

-

Add increasing concentrations of unlabeled PNU-100766 to the reaction mixtures. Include a control for total binding (no unlabeled competitor) and non-specific binding (a high concentration of a non-related inhibitor or unlabeled ligand).

-

Incubate the mixtures at an appropriate temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. The ribosomes and any bound radioligand will be retained on the filter.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of PNU-100766 by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of PNU-100766 by plotting the percentage of specific binding against the logarithm of the PNU-100766 concentration.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Quantification of PNU-100766 in Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines the use of this compound as an internal standard for the accurate quantification of PNU-100766 in biological matrices, such as plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4]

Materials:

-

Plasma samples

-

PNU-100766 analytical standard

-

This compound internal standard solution of a known concentration

-

Acetonitrile (for protein precipitation)

-

Formic acid

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Sample Preparation:

-

To a known volume of plasma sample, add a fixed volume of the this compound internal standard solution.

-

Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample supernatant onto the LC-MS/MS system.

-

Perform chromatographic separation using a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid.[3]

-

Utilize a mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both PNU-100766 and this compound.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of plasma standards containing known concentrations of PNU-100766 and a fixed concentration of the this compound internal standard.

-

Calculate the peak area ratio of the analyte (PNU-100766) to the internal standard (this compound) for each standard and sample.

-

Determine the concentration of PNU-100766 in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Caption: Signaling pathway of PNU-100766 action.

Caption: Experimental workflow for pharmacokinetic analysis.

References

- 1. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]

The Role of PNU-100766-d8 in Advancing Scientific Research: A Technical Guide

An In-depth Exploration of the Application of Deuterated Linezolid in Quantitative Bioanalysis

In the landscape of modern scientific research, particularly within pharmacology and clinical chemistry, the pursuit of analytical accuracy and precision is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in achieving this goal. This technical guide focuses on PNU-100766-d8, the deuterated analog of the oxazolidinone antibiotic Linezolid. Its primary and most critical application lies in its use as an internal standard for the quantitative analysis of Linezolid in biological matrices. This document provides a comprehensive overview of its core applications, detailed experimental protocols, and quantitative performance data for researchers, scientists, and drug development professionals.

Core Application: An Internal Standard in Mass Spectrometry

This compound serves as an ideal internal standard for the quantification of Linezolid (PNU-100766) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of deuterium atoms increases the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its chemical and physical properties remain nearly identical to Linezolid.[2] This similarity ensures that this compound experiences the same variations as Linezolid throughout the analytical process, including extraction, ionization, and chromatographic separation. By measuring the ratio of the analyte's signal to that of the internal standard, these variations can be effectively normalized, leading to significantly improved accuracy and precision in quantification.

The primary rationale for employing a deuterated internal standard like this compound is to correct for the "matrix effect." This phenomenon occurs when components of a biological sample, such as plasma or serum, interfere with the ionization of the analyte in the mass spectrometer's ion source, potentially leading to inaccurate results. The use of a stable isotope-labeled internal standard is the most robust method to mitigate this effect.

Quantitative Performance in Bioanalytical Methods

The use of this compound as an internal standard has been validated in numerous studies for the quantification of Linezolid in human plasma and serum. The following tables summarize key performance parameters from published LC-MS/MS methods.

Table 1: Linearity and Sensitivity of Linezolid Quantification using this compound

| Analyte | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (µg/mL) |

| Linezolid | Human Plasma | 0.1 - 20 | > 0.99 | 0.05 |

| Linezolid | Human Serum | 0.1 - 50 | ≥ 0.99 | 0.1 |

| Linezolid | Human Serum | 0.01 - 20 | 0.9985 | 0.01 |

| Linezolid | Human Plasma | 0.5 - 50 | Not Reported | 0.5 |

Table 2: Precision and Accuracy of Linezolid Quantification using this compound

| Matrix | Concentration Level | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |

| Human Plasma | Not Specified | 5.1 - 11.4 | 5.1 - 11.4 | 97.5 - 114.0 |

| Human Serum | QC Samples | < 15 | < 15 | 97 - 112 |

| Human Serum | QC Samples | < 14.2 | < 11.1 | -9.7 to 12.8 |

| Human Plasma | QC Samples | 1.68 - 5.05 | 3.61 - 11.41 | -8.77 to 4.67 |

Table 3: Recovery and Matrix Effect for Linezolid Quantification using this compound

| Matrix | Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Human Plasma | Linezolid | 89.1 - 93.7 | Not Reported |

| Human Serum | Linezolid | 78 - 103 | Not Significant |

| Human Plasma | Linezolid | Not Reported | Precision < 15% |

Detailed Experimental Protocols

The successful implementation of this compound as an internal standard relies on a well-defined and validated experimental protocol. Below are representative methodologies for the quantification of Linezolid in human plasma/serum.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Linezolid and the internal standard from biological matrices.[3][4]

-

Aliquoting: Transfer a small volume (e.g., 100 µL) of the plasma or serum sample into a microcentrifuge tube.[3]

-

Internal Standard Spiking: Add a known amount of this compound working solution to the sample.[3]

-

Precipitation: Add a precipitating agent, typically acetonitrile, to the sample.[3][4] The volume of acetonitrile is usually 3-4 times the sample volume.

-

Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.[3]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.[3]

-

Supernatant Transfer: Carefully collect the supernatant, which contains Linezolid and this compound, for LC-MS/MS analysis.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a more rigorous cleanup of the sample compared to protein precipitation, which can be beneficial in reducing matrix effects.[5]

-

Cartridge Conditioning: Condition a solid-phase extraction cartridge with appropriate solvents (e.g., methanol followed by water).

-

Sample Loading: Load the plasma or serum sample, previously spiked with this compound, onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering substances.

-

Elution: Elute Linezolid and this compound from the cartridge using a strong solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Linezolid and this compound.

-

Chromatographic Column: A reversed-phase C18 column is commonly used.[3][4][5]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is employed.[3][4][5]

-

Flow Rate: A typical flow rate is in the range of 0.4 - 1.0 mL/min.[3][6]

-

Ionization: Positive electrospray ionization (ESI) is the standard technique.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3]

-

Ion Transitions:

-

Linezolid: m/z 338.0 -> 296.0[3]

-

This compound (as d3-Linezolid): m/z 341.2 -> 298.2 (Note: The exact mass shift depends on the number of deuterium atoms, d8 would have a different mass, but d3 is commonly cited in literature for this purpose).

-

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental processes and the mechanism of action of Linezolid, the following diagrams are provided.

Caption: Workflow for bioanalytical quantification using this compound.

References

- 1. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of linezolid in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

PNU-100766-d8 CAS number and molecular weight

An In-Depth Technical Guide to PNU-100766-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the oxazolidinone antibiotic Linezolid. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its study.

Core Compound Information

This compound is the deuterated form of PNU-100766, more commonly known as Linezolid.[1] Linezolid was the first oxazolidinone antibiotic to be approved for clinical use and is effective against serious infections caused by Gram-positive bacteria that have developed resistance to other antibiotics.[1] The deuteration of the molecule is often employed in drug development to study its pharmacokinetic and metabolic profiles.[1]

Chemical and Physical Properties

The key identifiers and molecular characteristics of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1032182-14-1 |

| Molecular Formula | C₁₆H₁₂D₈FN₃O₄ |

| Molecular Weight | 345.40 g/mol |

| Synonyms | Deuterated Labeled Linezolid |

| Target | Bacterial Protein Synthesis |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light). |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

PNU-100766 exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1] This mechanism is distinct from many other classes of antibiotics, which allows it to be effective against strains that have developed resistance to other drugs.[2]

The primary target of PNU-100766 is the bacterial ribosome. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit.[3] Specifically, it targets the P site within the peptidyl transferase center, which is crucial for the binding of the initiator tRNA (fMet-tRNA).[3] By binding to this site, PNU-100766 prevents the formation of the 70S initiation complex, a critical step for the commencement of protein synthesis.[3] This action effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect against staphylococci and enterococci, and a bactericidal effect against streptococci.[4]

Signaling Pathway of Inhibition

The following diagram illustrates the bacterial protein synthesis initiation pathway and the point of inhibition by PNU-100766.

In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for PNU-100766 (Linezolid) against a range of Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus (MSSA) | - | 4 |

| Staphylococcus aureus (MRSA) | - | 4 |

| Staphylococcus epidermidis (MSSE) | - | 2 |

| Staphylococcus epidermidis (MRSE) | - | 2 |

| Enterococcus faecalis | - | 4 |

| Enterococcus faecium | - | 4 |

| Streptococcus pyogenes | - | 2 |

| Streptococcus pneumoniae | - | 1 |

| Nocardia brasiliensis | 1 | 2 |

Data for PNU-100766 (Linezolid) from various in vitro studies.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the activity and mechanism of PNU-100766.

Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration of PNU-100766 against a specific bacterial strain.

-

Preparation of Inoculum:

-

From a fresh culture (e.g., 18-24 hours on an agar plate), select 3-5 colonies of the test bacterium.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of PNU-100766 Dilutions:

-

Prepare a stock solution of PNU-100766 in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in sterile broth in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the PNU-100766 dilutions.

-

Include a growth control well (inoculum without the drug) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of PNU-100766 that completely inhibits visible growth of the bacterium.

-

Cell-Free Translation Inhibition Assay

This assay determines the effect of PNU-100766 on bacterial protein synthesis in a cell-free system.

-

Preparation of S30 Extract:

-

Culture a suitable bacterial strain (e.g., E. coli) to the mid-logarithmic phase of growth.

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to remove cell debris, resulting in the S30 supernatant.

-

Pre-incubate the S30 extract to degrade endogenous mRNA.

-

-

Translation Reaction:

-

Set up the translation reaction mixture containing the S30 extract, a buffer system, amino acids (including a radiolabeled amino acid like ³⁵S-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., encoding a reporter protein like luciferase).

-

Add varying concentrations of PNU-100766 to the reaction mixtures.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Measurement of Protein Synthesis:

-

Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid, TCA).

-

Collect the precipitated protein on a filter paper.

-

Wash the filter to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the precipitated protein using a scintillation counter.

-

The level of radioactivity is proportional to the amount of protein synthesized.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of protein synthesis for each concentration of PNU-100766 compared to a no-drug control.

-

Determine the IC₅₀ value, which is the concentration of PNU-100766 that inhibits protein synthesis by 50%.[6]

-

Experimental Workflow and Logical Relationships

The following diagram outlines a typical workflow for identifying and characterizing a novel antibiotic that targets bacterial protein synthesis, using PNU-100766 as an example.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of PNU-100766 (linezolid), a new oxazolidinone antimicrobial, against Nocardia brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling of Linezolid: A Technical Guide for Research Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the isotopic labeling of the antibiotic Linezolid for research purposes, including detailed experimental protocols, quantitative data, and pathway visualizations.

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, notable for its efficacy against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation stage, makes it a critical tool in combating resistant infections.[1][][3] Isotopic labeling of Linezolid with stable isotopes (e.g., Deuterium, ¹³C) or radioisotopes (e.g., ¹⁴C) is an invaluable technique for a variety of research applications. Labeled Linezolid serves as a crucial tool in absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and in elucidating its precise mechanism of action and potential off-target effects.[4] This guide provides a comprehensive overview of the isotopic labeling of Linezolid, intended for researchers and professionals in drug development.

Applications of Isotopically Labeled Linezolid

Isotopically labeled Linezolid is instrumental in several key areas of pharmaceutical research:

-

Pharmacokinetic and Metabolism Studies: Radiolabeled compounds, particularly with ¹⁴C, are the gold standard for quantitative ADME studies in both preclinical and clinical phases. These studies provide definitive data on mass balance, rates and routes of excretion, and metabolite profiling and identification.

-

Bioavailability Studies: The absolute bioavailability of orally administered drugs can be accurately determined using isotopically labeled compounds in conjunction with unlabeled intravenous doses.

-

Mechanism of Action Studies: Isotopically labeled substrates and inhibitors are used in in-vitro assays to probe the molecular interactions of Linezolid with its ribosomal target.

-

Quantitative Bioanalysis: Stable isotope-labeled Linezolid, most commonly deuterated Linezolid, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. This significantly improves the accuracy and precision of Linezolid quantification in biological matrices.

Synthesis of Isotopically Labeled Linezolid

The synthesis of isotopically labeled Linezolid typically involves the introduction of the isotope in the final steps of the synthesis to maximize efficiency and minimize the handling of radioactive materials. The most common positions for labeling are the acetyl group or the morpholine ring.

Experimental Protocol: Synthesis of [acetyl-¹⁴C]Linezolid

This protocol describes a method for the radiosynthesis of Linezolid labeled with Carbon-14 at the acetyl moiety. This is achieved by reacting the de-acetylated Linezolid precursor with [¹⁴C]acetic anhydride.

Materials:

-

(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine (de-acetyl Linezolid)

-

[1-¹⁴C]Acetic anhydride (or [2-¹⁴C]acetic anhydride)

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a well-ventilated fume hood suitable for radiochemical synthesis, dissolve de-acetyl Linezolid (1 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.

-

In a separate vial, dissolve [¹⁴C]acetic anhydride (1.1 equivalents) in a small volume of anhydrous dichloromethane.

-

Slowly add the [¹⁴C]acetic anhydride solution to the reaction mixture dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield [acetyl-¹⁴C]Linezolid.

-

Determine the radiochemical purity and specific activity of the final product using radio-HPLC and liquid scintillation counting.

Experimental Protocol: Synthesis of Deuterated Linezolid (Linezolid-d₃)

This protocol outlines the synthesis of Linezolid deuterated at the acetyl group (Linezolid-d₃), which is commonly used as an internal standard in quantitative bioanalysis.

Materials:

-

(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine (de-acetyl Linezolid)

-

Acetic anhydride-d₆

-

Pyridine

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

Dissolve de-acetyl Linezolid (1 equivalent) in anhydrous dichloromethane.

-

Add pyridine (1.5 equivalents) to the solution and cool to 0°C.

-

Slowly add acetic anhydride-d₆ (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by silica gel column chromatography using an ethyl acetate/methanol gradient to afford Linezolid-d₃.

-

Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data from Isotopic Labeling Studies

The use of ¹⁴C-labeled Linezolid has provided definitive data on its pharmacokinetic profile in humans. The following tables summarize key quantitative data from a human ADME study following a single oral dose of [¹⁴C]Linezolid.

Table 1: Mean Pharmacokinetic Parameters of Linezolid and its Metabolites in Plasma Following a Single Oral Dose of [¹⁴C]Linezolid in Healthy Male Volunteers.[4]

| Parameter | Linezolid | Metabolite PNU-142586 | Metabolite PNU-142300 | Total Radioactivity |

| Cmax (ng/mL or ng eq/mL) | 12.9 | 1.1 | 0.5 | 13.5 |

| Tmax (hr) | 1.5 | 4.0 | 3.0 | 1.5 |

| AUC₀-∞ (ng·h/mL or ng eq·h/mL) | 80.4 | 19.3 | 5.6 | 111.9 |

| t₁/₂ (hr) | 5.4 | 6.4 | 7.0 | 6.6 |

Table 2: Mean Cumulative Excretion of Radioactivity (% of Dose) in Urine and Feces Following a Single Oral Dose of [¹⁴C]Linezolid in Healthy Male Volunteers.[4]

| Excretion Route | 0-24h | 0-48h | 0-96h | 0-120h | Total |

| Urine | 76.5 | 82.2 | 84.0 | 84.2 | 84.2 |

| Feces | 4.9 | 8.8 | 9.2 | 9.3 | 9.3 |

| Total Recovery | 81.4 | 91.0 | 93.2 | 93.5 | 93.5 |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][5] This mechanism is distinct from most other protein synthesis inhibitors that target the elongation phase. Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is an essential first step in bacterial translation.[][3]

Signaling Pathway Diagram

Caption: Linezolid's inhibition of the 70S initiation complex formation in bacteria.

Experimental Workflow Diagram

Caption: General experimental workflow for the isotopic labeling of Linezolid.

Conclusion

The isotopic labeling of Linezolid is a powerful and essential technique for advancing our understanding of this important antibiotic.[4] The use of ¹⁴C-labeled Linezolid has been pivotal in defining its metabolic fate and pharmacokinetic properties in humans, providing critical data for regulatory approval and clinical use.[4] Furthermore, stable isotope-labeled Linezolid, such as the deuterated form, is indispensable for accurate bioanalytical quantification in complex matrices. The detailed experimental protocols and data presented in this guide are intended to support researchers in designing and executing robust studies utilizing isotopically labeled Linezolid, ultimately contributing to the optimization of its therapeutic use and the development of new antibacterial agents.

References

PNU-100766-d8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on PNU-100766-d8, the deuterated analog of the oxazolidinone antibiotic Linezolid. This document outlines its suppliers, availability, and key technical data. It further details its mechanism of action and provides experimental protocols for its application in research settings.

Supplier and Availability

This compound, also known as Linezolid-d8, is available from a range of specialized chemical suppliers. The availability, purity, and offered quantities may vary. Researchers are advised to request a certificate of analysis from the supplier to ensure the product meets their specific experimental requirements.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| MedChemExpress | This compound | 1032182-14-1 | C₁₆H₁₂D₈FN₃O₄ | 345.40 | Also offers non-deuterated Linezolid and other labeled versions.[1] |

| Simson Pharma | Linezolid -D8 | 1032182-14-1 | Not specified | Not specified | Accompanied by a Certificate of Analysis.[2] |

| Clinivex | Linezolid-D8 | 1032182-14-1 | C₁₆H₁₂D₈FN₃O₄ | 345.4 | Available in various quantities (10mg, 25mg, 50mg, 100mg).[3] |

| Cayman Chemical | Linezolid-d3 | Not specified | C₁₆H₁₇D₃FN₃O₄ | 340.4 | Offers a d3 labeled version. Purity ≥98%.[4] |

| Chem-Impex | Linezolid | 165800-03-3 | C₁₆H₂₀FN₃O₄ | 337.35 | Offers the non-deuterated compound with ≥ 99% purity.[5] |

| Thermo Scientific | Linezolid, 98% | 165800-03-3 | C₁₆H₂₀FN₃O₄ | Not specified | Offers the non-deuterated compound.[6][7] |

Technical Data

Chemical Properties:

| Property | Value |

| Chemical Name | N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl-d8)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide |

| Synonyms | This compound, Linezolid-d8 |

| CAS Number | 1032182-14-1 |

| Molecular Formula | C₁₆H₁₂D₈FN₃O₄ |

| Molecular Weight | 345.40 g/mol |

Storage and Stability:

-

Solid Form: Store at 4°C, protected from light.[8] For long-term storage, -20°C for up to 3 years is recommended by some suppliers.[9]

-

In Solvent: Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[8][10]

-

Solution Stability: Linezolid has been found to be stable in various intravenous solutions at 25°C for 34 days.[11] It is least stable at high pH values and elevated temperatures.[11][12]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

PNU-100766 (Linezolid) is a member of the oxazolidinone class of antibiotics.[1] Its mechanism of action is the inhibition of bacterial protein synthesis at the initiation phase.[10][13] This unique mechanism distinguishes it from many other classes of antibiotics and contributes to its low cross-resistance.

Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[13] This binding site is located at the peptidyl transferase center (PTC). By binding to this site, Linezolid prevents the formation of a functional 70S initiation complex, which is a critical step in the initiation of protein synthesis.[14][15][16] This disruption ultimately halts the production of essential bacterial proteins, leading to a bacteriostatic effect.

Experimental Protocols

Quantification of Linezolid in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of Linezolid in serum or plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

1. Materials and Reagents:

-

Linezolid analytical standard

-

This compound (Linezolid-d8)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Human serum/plasma (blank)

2. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Linezolid and this compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of working standard solutions of Linezolid by serial dilution of the stock solution with 50% ACN/water.

-

Prepare a working internal standard (IS) solution of this compound at a fixed concentration (e.g., 1 µg/mL) in 50% ACN/water.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of serum/plasma sample, add 10 µL of the working IS solution.

-

Add 150 µL of ACN containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

-

LC System: Agilent 1200 series or equivalent

-

Column: Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm)[17]

-

Injection Volume: 10 µL

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.[17]

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

Linezolid: Monitor appropriate precursor and product ions (e.g., m/z 338.2 -> 296.2)

-

This compound: Monitor appropriate precursor and product ions (e.g., m/z 346.2 -> 304.2)

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Linezolid to this compound against the concentration of the Linezolid standards.

-

Determine the concentration of Linezolid in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro Bacterial Protein Synthesis Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of PNU-100766 on bacterial protein synthesis in a cell-free system.

1. Materials and Reagents:

-

PNU-100766 (Linezolid)

-

E. coli S30 extract for cell-free protein synthesis

-

Amino acid mixture

-

[³H]-Leucine or other radiolabeled amino acid

-

Template DNA (e.g., plasmid encoding a reporter gene like luciferase or β-galactosidase)

-

Reaction buffer (containing Tris-HCl, Mg(OAc)₂, KOAc, DTT, etc.)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

2. Experimental Procedure:

-

Prepare a reaction mixture containing the S30 extract, reaction buffer, amino acid mixture (including the radiolabeled amino acid), and template DNA.

-

Prepare serial dilutions of PNU-100766 in the reaction buffer.

-

Add the PNU-100766 dilutions to the reaction mixtures. Include a no-drug control.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitated protein on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each PNU-100766 concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the log of the PNU-100766 concentration to determine the IC₅₀ value.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental designs, further optimization of the provided protocols may be necessary. Always refer to the supplier's technical data sheet for the most accurate and up-to-date information on product handling and storage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Linezolid -D8 | CAS No- 1032182-14-1 | Simson Pharma Limited [simsonpharma.com]

- 3. theclinivex.com [theclinivex.com]

- 4. caymanchem.com [caymanchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Linezolid, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Linezolid, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Research Landscape of PNU-100766-d8: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for PNU-100766-d8, the deuterated form of the antibiotic Linezolid. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in studies involving this compound.

Compound Identification and Properties

This compound is the isotopically labeled version of PNU-100766, more commonly known as Linezolid. The deuteration is a critical feature for specific research applications, such as pharmacokinetic studies, where it allows for differentiation from the non-deuterated form.

| Property | Value |

| Chemical Name | (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl-d2)acetamide-d3 |

| Synonyms | Linezolid-d8 |

| Molecular Formula | C₁₆H₁₅D₅FN₃O₄ |

| Appearance | Solid |

| Storage (Powder) | -20°C for up to 3 years |

| Storage (in solvent) | -80°C for up to 1 year |

Safety and Handling

Hazard Identification

| Hazard | Description |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields.

-

Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Follow the specific storage temperature guidelines provided in the product data sheet (-20°C for powder, -80°C for solutions).

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Mechanism of Action

PNU-100766 (Linezolid) is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. Its unique mechanism of action involves binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, which is a critical step in bacterial protein synthesis. This mechanism is distinct from other protein synthesis inhibitors, which often target the elongation phase.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Methodology:

-

Prepare Bacterial Inoculum:

-

From a fresh culture plate, select several colonies of the test bacterium.

-

Suspend the colonies in a sterile saline or broth solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth medium.

-

-

Prepare Drug Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

In Vivo Efficacy Study in a Murine Infection Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse model of bacterial infection.

Methodology:

-

Animal Model:

-

Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).

-

Induce the desired infection (e.g., intraperitoneal, intravenous, or thigh infection) with a standardized inoculum of the target bacterium.

-

-

Drug Administration:

-

Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, subcutaneous injection).

-

Administer the compound to the mice at various dosages and schedules. Include a vehicle control group.

-

-

Sample Collection and Analysis:

-

At predetermined time points, euthanize the mice and collect relevant tissues (e.g., blood, spleen, lungs, or site of infection).

-

Homogenize the tissues and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.

-

Blood samples can also be collected for pharmacokinetic analysis to determine the concentration of this compound over time.

-

-

Data Analysis:

-

Compare the bacterial loads in the tissues of the treated groups to the control group to determine the efficacy of the compound.

-

Analyze pharmacokinetic data to establish a relationship between drug exposure and efficacy.

-

This technical guide provides a foundational understanding of the safety, handling, and experimental use of this compound. Researchers are strongly encouraged to consult specific institutional safety guidelines and to perform thorough risk assessments before initiating any experimental work.

Methodological & Application

Application Notes and Protocols for the Use of PNU-100766-d8 as an Internal Standard in the Quantification of Linezolid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the use of PNU-100766-d8 as an internal standard for the accurate quantification of Linezolid (PNU-100766) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established bioanalytical techniques and validated methods from the scientific literature.

Principle

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. Therapeutic drug monitoring of Linezolid is crucial to ensure efficacy and avoid toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis.[1] this compound has nearly identical physicochemical properties to Linezolid, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow it to compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[1]

Reagents and Materials

-

Analytes: Linezolid (PNU-100766), this compound (Internal Standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade)

-

Biological Matrix: Human plasma or serum

-

Equipment:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

-

Analytical column (e.g., C18, 150 x 4.6 mm, 3.5 µm)

-

Sample preparation supplies (e.g., microcentrifuge tubes, pipettes, solid-phase extraction cartridges if required)

-

Vortex mixer

-

Centrifuge

-

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Linezolid and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Linezolid stock solution in 50% methanol to create working standards for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration (e.g., 10 µg/mL).[2]

-

Calibration Curve and QC Samples: Spike blank biological matrix (plasma or serum) with the Linezolid working standards to create calibration standards at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µg/mL).[3][4] Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and common method for extracting Linezolid from plasma or serum.[2][3][4]

-

Pipette 100 µL of the study sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add a specified volume of the internal standard working solution.

-

Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 16,600 x g) for 15 minutes at 4°C.[2]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

-

LC System: A standard HPLC or UPLC system.

-

Analytical Column: Waters X-bridge C18, 150 x 4.6 mm, 3.5 µm or equivalent.[4]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

-

Flow Rate: 0.6 mL/min.[4]

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3][4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Linezolid (PNU-100766) | 338.01 | 296.03 |

| This compound | 346.01 (Predicted) | 296.03 or 304.03 (Predicted) |

Note: The precursor ion for this compound is predicted based on the addition of 8 daltons to the molecular weight of Linezolid. The product ion will depend on the fragmentation pattern and whether the deuterium atoms are retained on the fragmented portion. It is crucial to optimize the MRM transition for this compound on the specific instrument being used.

Data Analysis

-

Integrate the peak areas for both Linezolid and this compound for each sample, standard, and QC.

-

Calculate the peak area ratio of Linezolid to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Determine the concentration of Linezolid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for Linezolid quantification using a deuterated internal standard.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.1 - 50 µg/mL | [3][4] |

| Intra-day Precision (%RSD) | < 15% | [2][4] |

| Inter-day Precision (%RSD) | < 15% | [2][4] |

| Accuracy (%RE) | 85 - 115% | [2][4] |

| Extraction Recovery | 78 - 103% | [4] |

Visualizations

Caption: Experimental workflow for Linezolid quantification using this compound.

Caption: Principle of using a deuterated internal standard for accurate quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]

- 3. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antibacterial Activity Testing of PNU-100766-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-100766-d8 is the deuterated form of PNU-100766, also known as Linezolid. Linezolid is the first member of the oxazolidinone class of synthetic antibiotics.[1] It is primarily used to treat serious infections caused by Gram-positive bacteria that are resistant to other antibiotics.[1] Linezolid's mechanism of action involves the inhibition of bacterial protein synthesis initiation by binding to both the 30S and 50S ribosomal subunits.[1] This unique mechanism means there is minimal cross-resistance with other protein synthesis inhibitors. The primary activity of Linezolid is against Gram-positive microorganisms, but it also shows a broad spectrum of activity against staphylococci, enterococci, streptococci, and some actinomycetes.[2] this compound, as a stable isotope-labeled compound, is a valuable tool in drug development research, particularly for pharmacokinetic and metabolic studies.[1]

These application notes provide detailed protocols for determining the in vitro antibacterial activity of this compound using standard methods, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation

Table 1: Example In Vitro Activity of Linezolid (PNU-100766) against various bacterial strains.

| Bacterial Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Nocardia brasiliensis (25 strains) | <4 | 1 | 2 | [2][3] |

| Mycobacterium tuberculosis | 0.03 - 2 | - | 0.25 - 2 | [4] |

| Methicillin-susceptible Staphylococcus aureus | - | - | 1 | [5] |

| Methicillin-resistant Staphylococcus aureus | - | - | 1 | [5] |

| Streptococci | - | - | - | [5] |

| Enterococci | - | - | - | [5] |

Note: This table presents a summary of reported Linezolid activity. The performance of this compound is expected to be comparable in in vitro antibacterial assays.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35-37°C)

-

Positive control antibiotic (e.g., Vancomycin)

-

Negative control (broth only)

-

Growth control (broth with inoculum)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution in CAMHB. The typical final volume in each well is 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound, the positive control, and the growth control wells. The final volume in each well will be 110 µL.

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth. A reading mirror or a spectrophotometer can be used to aid in the determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Tryptic Soy Agar (TSA) plates or other suitable agar medium

-

Sterile micropipettes and tips

-

Incubator (35-37°C)

Procedure:

-

Subculturing from MIC wells: Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

-

Plating: Spot-inoculate the aliquots onto separate, labeled sections of a TSA plate.

-

Incubation: Incubate the TSA plates at 35-37°C for 18-24 hours.

-

Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no bacterial growth on the agar subculture.

Visualizations

Caption: Workflow for MIC and MBC assays.

Caption: Mechanism of action of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. In Vitro Activity of PNU-100766 (Linezolid), a New Oxazolidinone Antimicrobial, against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of PNU-100766 (linezolid), a new oxazolidinone antimicrobial, against Nocardia brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vitro antimicrobial activity of linezolid against unconventional pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The in-vitro activity of linezolid (U-100766) and tentative breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Study Design Using PNU-100766-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction